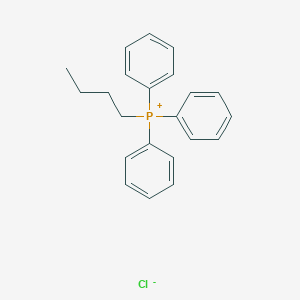

正丁基三苯基氯化鏻

描述

Synthesis Analysis

Butyltriphenylphosphonium chloride is readily prepared from simpler phosphonium salts and is used in various organic transformations. It has been reported to convert α-sulfinyl oximes and α-sulfinyl hydrazones to corresponding β-keto sulfoxides with high yields and enantiomeric purity (Hajipour & Ruoho, 2003).

Molecular Structure Analysis

The molecular structure of butyltriphenylphosphonium chloride derivatives shows that the phosphorus atom usually exhibits a distorted tetrahedral coordination. Studies have detailed the geometry around the phosphonium center, highlighting variations depending on substituents attached to the phosphorus atom (Sharutin, Sharutina, & Popkova, 2019).

Chemical Reactions and Properties

Butyltriphenylphosphonium chloride is involved in various chemical reactions, including conversions of α-sulfinyl compounds to β-keto sulfoxides. This highlights its utility in synthesizing compounds with high enantiomeric purity, which is crucial in the pharmaceutical industry (Hajipour & Ruoho, 2003).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of butyltriphenylphosphonium chloride were not highlighted, typical characteristics include solid state at room temperature, white appearance, and solubility in various organic solvents. The physical properties can influence its applications in organic synthesis and catalysis.

Chemical Properties Analysis

Butyltriphenylphosphonium chloride acts as a versatile reagent in organic chemistry, facilitating numerous types of chemical transformations. Its chemical properties allow for the selective reduction of imines, enamines, and oximes, showcasing its broad applicability in reducing various organic functionalities under mild conditions (Hajipour, Mohammadpoor‐Baltork, & Noroallhi, 2001).

科学研究应用

有机化合物的选择性还原:由正丁基三苯基氯化鏻衍生的正丁基三苯基四硼酸四氢硼酸盐,是一种选择性且通用的还原剂,对醛、酮、羧酸氯化物、芳基叠氮化物和芳酰叠氮化物特别有效 (Hajipour & Mallakpour, 2001)。

抗菌和抗病毒活性:用正丁基三苯基溴化鏻开发的新型阳离子聚丙烯酰胺表现出显着的抗菌和抗病毒特性。该化合物在卫生用品或水澄清过程中应用时,增强了它们的抗菌和抗病毒效率 (Xue, Pan, Xiao, & Zhao, 2014)。

醇的氧化:正丁基三苯基过碘酸鏻与氯化铝结合,用于在非水条件下将醇有效氧化为醛和酮 (Hajipour, Mallakpour, & Samimi, 2002)。

α-亚磺酰肟和腙的转化:该化合物促进了 α-亚磺酰肟和 α-亚磺酰腙以高收率和对映体纯度转化为 β-酮亚砜 (Hajipour & Ruoho, 2003)。

细胞研究和膜电位测量:无色杆菌细胞对正丁基三苯基鏻阳离子的摄取用于估计膜电位,提供了对细胞呼吸和膜电位动态的见解 (McCarthy, Ferguson, & Kell, 1981)。

抗癌活性:某些芳基氨基甲酰基正丁基三苯基氯化鏻,作为抗癌药物的类似物,对各种癌细胞系显示出有效的抗癌活性 (Zhaowen, Li, Chun-fen, Yong, Fan-bo, & Kaixun, 2007)。

作用机制

Target of Action

Butyltriphenylphosphonium chloride is a quaternary phosphonium-type cationic polyacrylamide . It primarily targets bacteria such as Escherichia coli and non-enveloped adenovirus (ADV) . The compound’s action on these targets is crucial for its antibacterial and antiviral activities .

Mode of Action

Butyltriphenylphosphonium chloride interacts with its targets through a mechanism that involves the incorporation of quaternary phosphonium salt (QPS) . This interaction imparts positively charged groups to the backbone of the compound . The compound’s interaction with its targets results in antibacterial as well as antiviral activities .

Biochemical Pathways

It is known that the compound’s antibacterial and antiviral activities are due to the incorporation of quaternary phosphonium salt . This suggests that the compound may affect pathways related to bacterial growth and viral replication.

Pharmacokinetics

It is known that the compound is used in synthesis , suggesting that it may be absorbed and distributed in the body during this process. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The molecular and cellular effects of Butyltriphenylphosphonium chloride’s action include antibacterial and antiviral activities . Specifically, the compound has been shown to be effective against Escherichia coli bacteria and non-enveloped adenovirus .

Action Environment

It is known that the compound is used in synthesis , suggesting that its action and efficacy may be influenced by factors such as temperature and pH

安全和危害

未来方向

Mitochondria are recognized as one of the most important targets for new drug design in cancer, cardiovascular, and neurological diseases. The most effective way to deliver drugs specifically to mitochondria is by covalently linking a lipophilic cation such as an alkyltriphenylphosphonium moiety to a pharmacophore of interest . This approach has been developed to study mitochondrial physiology and dysfunction and the interaction between mitochondria and other subcellular organelles and for treatment of a variety of diseases such as neurodegeneration and cancer .

属性

IUPAC Name |

butyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIUDWFSVDFDDY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884597 | |

| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyltriphenylphosphonium chloride | |

CAS RN |

13371-17-0 | |

| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13371-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013371170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyltriphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

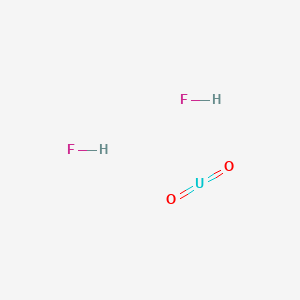

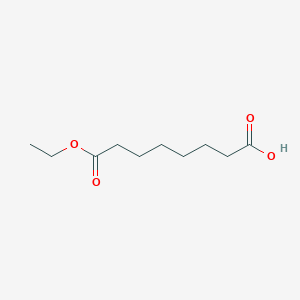

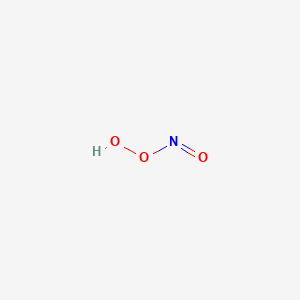

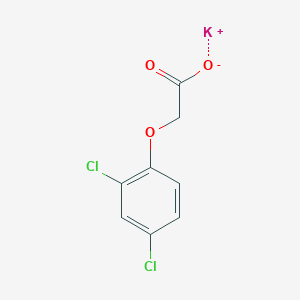

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

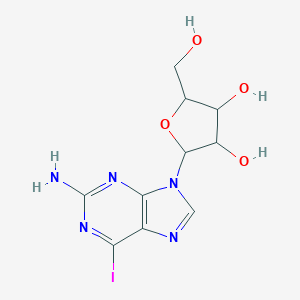

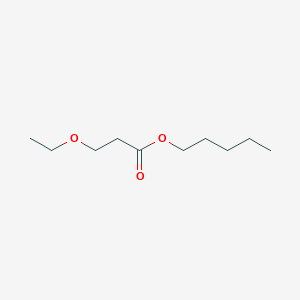

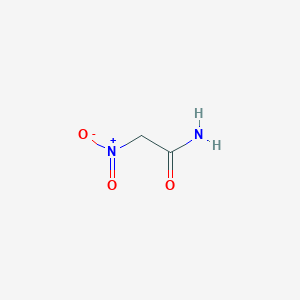

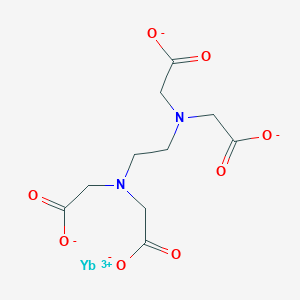

Feasible Synthetic Routes

Q & A

Q1: How is butyltriphenylphosphonium chloride used in the synthesis of β-keto sulfoxides?

A1: Butyltriphenylphosphonium chloride is reacted with periodate (IO4-) to form butyltriphenylphosphonium periodate (Ph3P+BuIO4 −) []. This compound acts as an oxidizing agent to convert α-sulfinyl oximes and α-sulfinyl hydrazones to their corresponding β-keto sulfoxides []. The reaction proceeds with high yields and maintains the enantiomeric purity of the starting sulfinyl compounds [].

Q2: Are there other palladium-containing complexes that can be synthesized using butyltriphenylphosphonium chloride?

A2: Yes, butyltriphenylphosphonium chloride can be used as a counterion in the synthesis of palladium complexes. For example, it reacts with [PdCl3(Dmso-S)]– to form the complex [Ph3PBu]+[PdCl3(Dmso-S)]– []. This highlights the versatility of butyltriphenylphosphonium chloride in coordinating with metal centers and forming various organometallic compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。